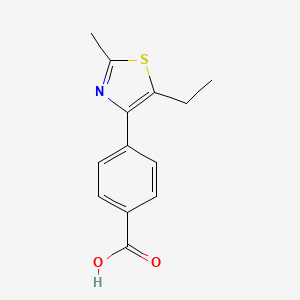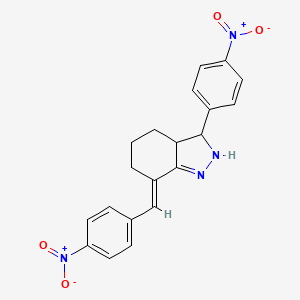
3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TBFMA, is a compound that has been widely used in scientific research due to its unique properties. TBFMA is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been used in studies related to cancer, inflammation, and neuronal disorders. In cancer research, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been used to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been used to study the role of cytokines in the inflammatory response. In neuronal disorder research, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been used to study the role of ion channels in neuronal excitability.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide acts by inhibiting specific signaling pathways or ion channels. 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit the activity of various kinases, including JNK, ERK, and p38. It has also been shown to inhibit the activity of TRPV1, a cation channel involved in pain perception.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer research, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In neuronal disorder research, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit the activity of TRPV1, a cation channel involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide is also stable and can be stored for long periods of time without degradation. However, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide also has some limitations. It can be toxic at high concentrations, and its effects on cells may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide research. One direction is to further investigate the mechanism of action of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide. Another direction is to explore the potential therapeutic applications of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide in cancer, inflammation, and neuronal disorders. Additionally, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide could be used as a tool to study the role of ion channels and signaling pathways in various biological processes. Overall, 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide has the potential to be a valuable tool for scientific research and could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction between 4-tert-butylphenylacetonitrile and tetrahydro-2-furanylmethylamine followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 3-(4-tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)16-8-6-14(7-9-16)11-15(12-20)18(22)21-13-17-5-4-10-23-17/h6-9,11,17H,4-5,10,13H2,1-3H3,(H,21,22)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSPDBONVVSEN-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5293007.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)
![N'-(3-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5293050.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)